molecular formula C6H13BrClNO B14475148 N-Methyl-N-(chloromethyl)morpholinium bromide CAS No. 68368-43-4

N-Methyl-N-(chloromethyl)morpholinium bromide

Cat. No.: B14475148
CAS No.: 68368-43-4
M. Wt: 230.53 g/mol
InChI Key: AFIXMKLCBKBESF-UHFFFAOYSA-M
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Description

N-Methyl-N-(chloromethyl)morpholinium bromide is a quaternary ammonium compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a morpholine ring substituted with methyl and chloromethyl groups, and a bromide counterion. It is known for its applications in organic synthesis, electrochemistry, and as a reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-N-(chloromethyl)morpholinium bromide can be synthesized through a nucleophilic substitution reaction. The process typically involves the reaction of N-methylmorpholine with chloromethyl bromide under controlled conditions. The reaction is carried out in an appropriate solvent, such as acetonitrile or dichloromethane, at a temperature range of 0-25°C. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and cost-effectiveness. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(chloromethyl)morpholinium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Oxidizing Agents: Hydrogen peroxide and potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a secondary or tertiary amine product.

Scientific Research Applications

N-Methyl-N-(chloromethyl)morpholinium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-Methyl-N-(chloromethyl)morpholinium bromide exerts its effects is primarily through its ability to form stable complexes with various ions. This complexation ability is due to the presence of the morpholine ring and the quaternary ammonium group, which can interact with metal ions and other charged species. The molecular targets and pathways involved include ion channels and membrane transport proteins, which are critical in various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-ethylmorpholinium bromide
  • N-Methyl-N-propylmorpholinium bromide
  • N-Ethyl-N-methylmorpholinium bromide

Uniqueness

N-Methyl-N-(chloromethyl)morpholinium bromide is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to other similar compounds. This reactivity makes it particularly useful in nucleophilic substitution reactions and in forming stable complexes with metal ions, enhancing its applications in various fields .

Properties

CAS No.

68368-43-4

Molecular Formula

C6H13BrClNO

Molecular Weight

230.53 g/mol

IUPAC Name

4-(chloromethyl)-4-methylmorpholin-4-ium;bromide

InChI

InChI=1S/C6H13ClNO.BrH/c1-8(6-7)2-4-9-5-3-8;/h2-6H2,1H3;1H/q+1;/p-1

InChI Key

AFIXMKLCBKBESF-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(CCOCC1)CCl.[Br-]

Origin of Product

United States

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